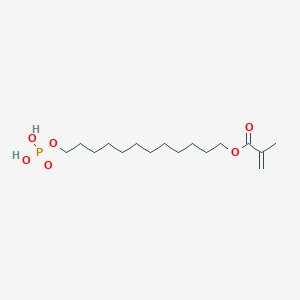
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate is a phosphate-containing methacrylate modified monomer. It is known for its improved long-term bonding performance and is often used as an adhesion promoter in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves the reaction of 2-methylprop-2-enoic acid with a dodecyl alcohol derivative in the presence of a phosphoric acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis to enhance adhesion properties.
Biology: Investigated for its potential in biomaterials and drug delivery systems.
Medicine: Explored for its use in dental applications as an adhesion promoter.
Industry: Utilized in coatings, adhesives, and sealants to improve bonding performance.
Mecanismo De Acción
The mechanism of action of 12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The phosphate group interacts with metal ions or hydroxyl groups on surfaces, enhancing adhesion. The methacrylate group undergoes polymerization, forming a robust network that contributes to the compound’s adhesive properties .
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl 2-methylprop-2-enoate
- Hexadecyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- Octadecyl 2-methylprop-2-enoate
- Tetradecyl 2-methylprop-2-enoate
Uniqueness
12-(Phosphonooxy)dodecyl 2-methylprop-2-enoate stands out due to its phosphate group, which significantly enhances its adhesion properties compared to similar compounds. This unique feature makes it particularly valuable in applications requiring strong and durable bonding .
Propiedades
Número CAS |
85590-02-9 |
|---|---|
Fórmula molecular |
C16H31O6P |
Peso molecular |
350.39 g/mol |
Nombre IUPAC |
12-phosphonooxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H31O6P/c1-15(2)16(17)21-13-11-9-7-5-3-4-6-8-10-12-14-22-23(18,19)20/h1,3-14H2,2H3,(H2,18,19,20) |
Clave InChI |
AHHIUZANWCTSDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


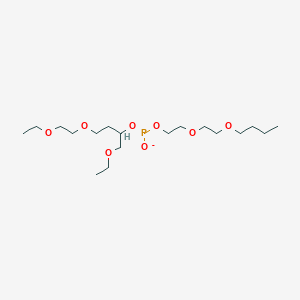
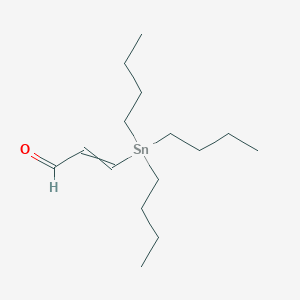
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
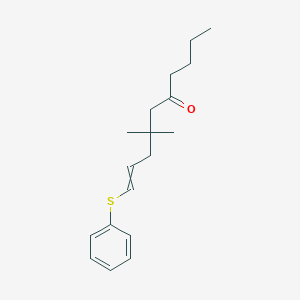
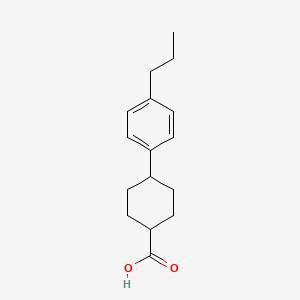
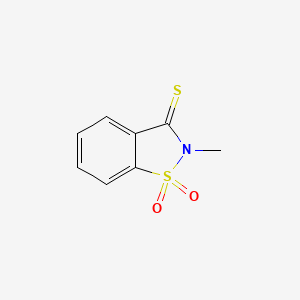
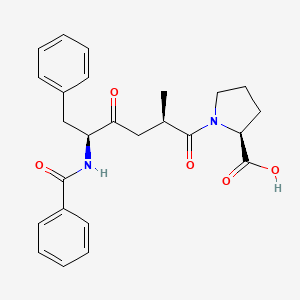
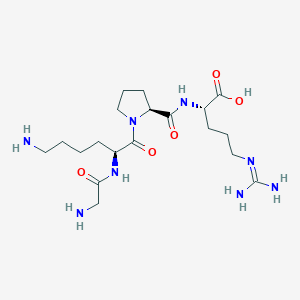
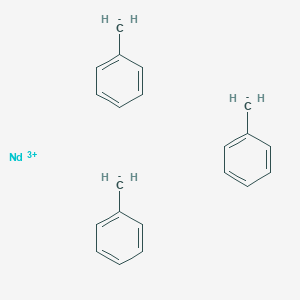
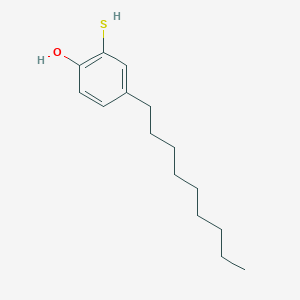
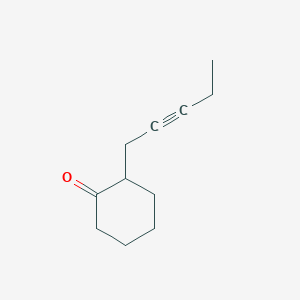
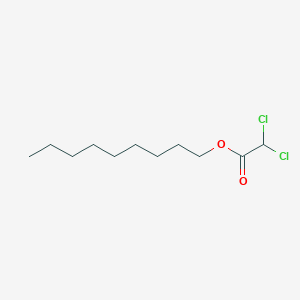
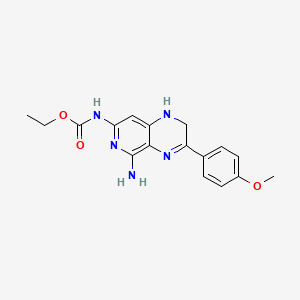
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
